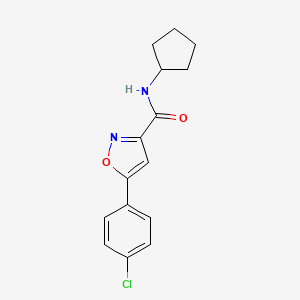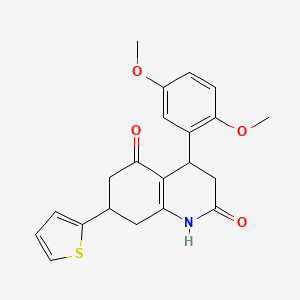
5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
1,2,4-oxadiazoles, including derivatives like our compound of interest, can be synthesized through various chemical pathways. A notable method involves the treatment of aromatic carboxylic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and phosphorus oxychloride (Ye et al., 2006). Moreover, electrochemical oxidation of semicarbazones at a platinum electrode has been employed for synthesizing 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, highlighting a method potentially applicable to our compound (Kumar, 2012).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by their nearly planar configuration, facilitating π-π stacking and hydrogen bonding interactions which are crucial for their biological activities. X-ray crystallography studies on related compounds reveal the planar nature and the spatial orientation of substituents, which play a significant role in their chemical behavior and interaction with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives undergo various chemical reactions, including substitutions that modify their chemical properties significantly. The introduction of different substituents can lead to the formation of compounds with varied antibacterial, anticancer, and other biological activities. This versatility underscores the importance of understanding the chemical reactivity of our compound (Siddiqui et al., 2014).
Wissenschaftliche Forschungsanwendungen
Delayed Luminescence and Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been utilized in the development of donor-acceptor fluorophores that exhibit thermally activated delayed fluorescence (TADF), crucial for the advancement of OLED technology. Studies reveal that certain carbazole-substituted oxadiazole compounds show promising properties for OLEDs, including high external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities, indicating their potential for high-performance OLED applications (Cooper et al., 2022).
Liquid Crystalline Properties
Research on bent-shaped 1,3,4-oxadiazole-based compounds has highlighted their ability to exhibit distinct liquid crystalline phases, such as enantiotropic nematic and smectic A mesophases. These findings suggest the potential of oxadiazole derivatives for applications in liquid crystal displays and other devices requiring controlled alignment and phase behavior of organic materials (Zhu et al., 2009).
Anticancer Agents
Oxadiazole derivatives have been identified as novel apoptosis inducers, showing selective activity against certain cancer cell lines. This activity suggests the potential of these compounds as leads for the development of new anticancer agents, with some derivatives demonstrating in vivo activity in tumor models. The identification of their molecular targets, such as TIP47, a protein involved in insulin-like growth factor II receptor binding, underscores the therapeutic potential of oxadiazole compounds in cancer treatment (Zhang et al., 2005).
Antimicrobial Activities
Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds exhibiting promising activities against various bacterial strains. This highlights the potential for developing new antimicrobial agents based on oxadiazole chemistry to address the growing challenge of antibiotic resistance (JagadeeshPrasad et al., 2015).
Corrosion Inhibition
Studies on oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments demonstrate their effectiveness in protecting against corrosion, with high inhibition efficiency observed. This application is critical in industries where metal durability and longevity are paramount, offering an alternative to conventional corrosion inhibitors (Kalia et al., 2020).
Eigenschaften
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-2-7-12(13(17)8-9)15-18-14(19-20-15)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPOTMHHCVQZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)
![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)
![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)
![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)


![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)